Hyaluronidase

Overview

Description

Hyaluronidase is a natural substance found in the body, which is collected from either cows or pigs . It is an endoglycosidase that degrades hyaluronic acid (HA), a component of the extracellular matrix . It is used to enhance drug diffusion and reverse the effects of HA filler injections . Hyaluronidases are a family of enzymes that catalyze the degradation of hyaluronic acid . In humans, there are five functional hyaluronidases: HYAL1, HYAL2, HYAL3, HYAL4, and HYAL5 (also known as SPAM1 or PH-20) .

Synthesis Analysis

Hyaluronidases are a class of degradative enzymes present in several toxins and venoms, helping their spreading in the body . Testicular Hyal, present in mammals in the sperm acrosome, is necessary for the fertilization of the ovum . During the last 30 years, the studies have focused on Hyals present in higher organisms, especially humans . Hyals predominantly degrade hyaluronan (HA), but they can also cleave chondroitin sulfate and chondroitin at a slower rate .

Molecular Structure Analysis

Hyaluronidase cleaves hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid . Hyaluronic acid is a key component of the extracellular matrix .

Chemical Reactions Analysis

Hyaluronidase catalyzes the hydrolysis of hyaluronic acid into di and monosaccharides and smaller hyaluronic acid fragments .

Physical And Chemical Properties Analysis

Hyaluronidase is an enzyme that breaks down hyaluronic acid, has long been used to increase the absorption of drugs into tissue and to reduce tissue damage in cases of extravasation of a drug . The reaction of a filler to hyaluronidase depends on the hyaluronic acid concentration, the number of crosslinks, and the form of the filler .

Scientific Research Applications

Drug Bioavailability Enhancement

Hyaluronidase acts as a “spreading factor” by degrading hyaluronic acid (HA), a crucial component of the extracellular matrix (ECM). When used as an adjuvant, hyaluronidase enhances the diffusion capacity and bioavailability of injected drugs, making it an essential tool in pharmacology and drug delivery .

Extravasation Management

In cases of drug extravasation (leakage from blood vessels into surrounding tissues), hyaluronidase helps reduce tissue damage. By breaking down HA, it facilitates drug dispersion and minimizes local adverse effects .

Aesthetic Medicine

Hyaluronidase plays a pivotal role in aesthetic medicine. It is used to dissolve hyaluronic acid-based dermal fillers when adjustments are needed or complications arise. This application ensures precise and safe aesthetic outcomes .

Surgery

In surgical procedures, hyaluronidase aids in tissue dissection and wound healing. By breaking down HA, it improves tissue pliability and facilitates surgical access .

Immunology

Researchers explore hyaluronidase’s immunomodulatory effects. It influences immune cell migration, cytokine production, and tissue remodeling. These properties have implications in autoimmune diseases and inflammation .

Oncology

Hyaluronidase’s ability to degrade HA-rich tumor stroma makes it relevant in cancer therapy. It enhances drug penetration into solid tumors, potentially improving chemotherapy efficacy .

Assisted Reproductive Technologies

PH-20, a specific hyaluronidase isoform, is abundant in testicles and spermatozoa. It assists sperm penetration through the cumulus oophorus during fertilization .

Wound Healing and Scar Reduction

Hyaluronidase promotes tissue repair by modulating ECM components. It may find applications in wound healing and scar management .

Mechanism of Action

Target of Action

Hyaluronidase is an enzyme that primarily targets hyaluronic acid , a major component of the extracellular matrix . Hyaluronic acid plays essential roles in the organization of tissue architecture and the regulation of cellular functions, such as cell proliferation and migration .

Mode of Action

Hyaluronidase cleaves hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid . This interaction with its target results in the breakdown of hyaluronic acid, thereby modifying the permeability of connective tissue . This action increases the dispersion and absorption of other compounds, such as drugs or radiopaque agents, that are co-administered with hyaluronidase .

Biochemical Pathways

The metabolic pathways for the biosynthesis and degradation of hyaluronidase tightly control the turnover rate, concentration, and molecular size of hyaluronic acid in tissues . Despite the relatively simple chemical composition of this polysaccharide, its wide range of molecular weights mediate diverse functions that depend on molecular size and tissue concentration .

Pharmacokinetics

Hyaluronidase is rapidly degraded and deactivated in the body . Therefore, to dissolve a hyaluronic acid filler, a sufficient amount of hyaluronidase must be injected close to the filler . If the filler is placed subcutaneously, injection of hyaluronidase into the filler itself may help, but if the filler is placed within a blood vessel, it is sufficient to inject hyaluronidase in the vicinity of the vessel, instead of into the filler itself .

Result of Action

The enzymatic action of hyaluronidase on hyaluronic acid results in increased permeability of connective tissue, which facilitates the dispersion and absorption of co-administered compounds . This can lead to various physiological effects, such as increased absorption of drugs into tissue and reduced tissue damage in cases of drug extravasation .

Action Environment

The action of hyaluronidase can be influenced by various environmental factors. For instance, the reaction of a filler to hyaluronidase depends on the hyaluronic acid concentration, the number of crosslinks, and the form of the filler . Additionally, hyaluronidase in the body can be affected by various drugs, including anti-inflammatory agents, plant-based compounds, antihistamines, mast cell stabilizers, heparin, vitamin C, dicumarene, and radiographic contrast media .

Safety and Hazards

Hyaluronidase is rapidly degraded and deactivated in the body . Therefore, in order to dissolve a hyaluronic acid filler, a sufficient amount of hyaluronidase must be injected close to the filler . Allergic reactions are a common side effect of hyaluronidase . Most allergic reactions to hyaluronidase are local, but systemic reactions may occur in infrequent cases .

Future Directions

Hyaluronidase has been successfully utilized in ophthalmic surgery and is now being implemented in dermatosurgery as well as in other surgical disciplines . The enzyme is considered a “spreading factor” as it decomplexes hyaluronic acid (also called hyaluronan, HA), an essential component of the extracellular matrix (ECM) . When applied as an adjuvant, hyaluronidase enhances the diffusion capacity and bioavailability of injected drugs .

properties

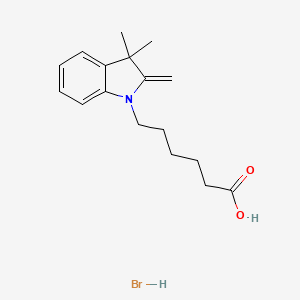

IUPAC Name |

6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMKEDBUSSWSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White cake; [Sigma-Aldrich MSDS] | |

| Record name | Hyaluronidase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Hyaluronidase cleaves hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid. Hyaluronic acid is a key component of the extracellular matrix. Injection of hyaluronidase with other fluids, drugs, or radiopaque agents improves the ability of these other compounds to permeate the extracellular space more easily. | |

| Record name | Hyaluronidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Hyaluronoglucosaminidase | |

CAS RN |

9001-54-1, 37326-33-3 | |

| Record name | Hyaluronidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hyaluronidase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hyaluronoglucosaminidase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hyaluronidase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

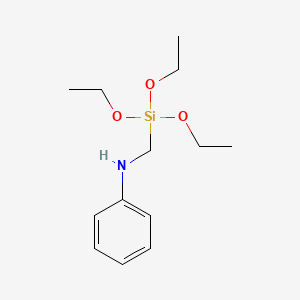

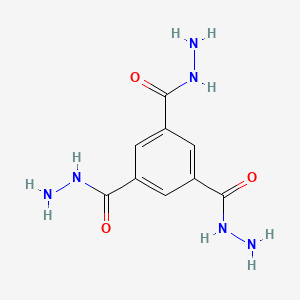

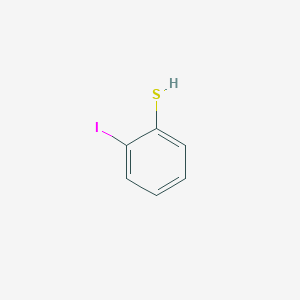

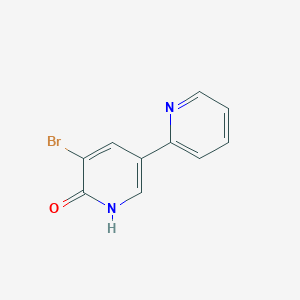

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)

![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)